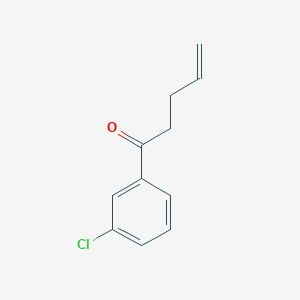
1-(3-氯苯基)戊-4-烯-1-酮
描述
科学研究应用
1-(3-Chlorophenyl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of chlorophenyl compounds on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
准备方法
The synthesis of 1-(3-Chlorophenyl)pent-4-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with a suitable ketone under basic conditions. For instance, using sodium hydroxide as a catalyst and methanol as a solvent, the reaction can be carried out at around 70°C. Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1-(3-Chlorophenyl)pent-4-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism by which 1-(3-Chlorophenyl)pent-4-en-1-one exerts its effects involves interactions with molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-(3-Chlorophenyl)pent-4-en-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pent-4-en-1-one: Similar structure but with the chlorine atom in the para position.
1-(3-Bromophenyl)pent-4-en-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(3-Chlorophenyl)butan-1-one: Similar structure but with a shorter carbon chain.
The uniqueness of 1-(3-Chlorophenyl)pent-4-en-1-one lies in its specific substitution pattern and chain length, which can influence its reactivity and applications .
生物活性
1-(3-Chlorophenyl)pent-4-en-1-one is an organic compound characterized by its unique structure, which includes a pentene backbone and a chlorophenyl substituent. Its molecular formula is C₁₁H₁₃ClO. This compound has garnered attention in various fields, particularly in pharmaceuticals, due to its potential biological activities and applications as a precursor for synthesizing biologically active compounds.
The compound features a conjugated system owing to the double bond between the fourth and fifth carbon atoms. The presence of the chlorophenyl group at the third carbon enhances its reactivity and biological activity, making it a subject of interest for further research.
Antimicrobial Properties
Research has indicated that compounds similar to 1-(3-Chlorophenyl)pent-4-en-1-one exhibit significant antimicrobial properties. For instance, structural analogs have been shown to possess varying degrees of antibacterial and antifungal activities. The positioning of substituents on the aromatic ring influences these biological activities significantly.
Anti-inflammatory Potential
A series of enone-based derivatives, including those related to 1-(3-Chlorophenyl)pent-4-en-1-one, have been developed to inhibit neutrophil-mediated inflammation. These compounds demonstrate promise for treating inflammatory diseases, suggesting that 1-(3-Chlorophenyl)pent-4-en-1-one could have similar applications .
Synthesis and Derivatives
The synthesis of 1-(3-Chlorophenyl)pent-4-en-1-one typically involves several steps that can enhance yields and purity. Various methods utilizing solvents like methanol or ethanol have been reported. The ability to synthesize derivatives with varied functionalities further underscores its potential in medicinal chemistry.
Case Study 1: Antimicrobial Activity
In a comparative study, several derivatives of α,β-unsaturated ketones were evaluated for their antimicrobial efficacy. Compounds with chlorophenyl substituents demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of a chlorine atom significantly increased antimicrobial potency.
Case Study 2: Inhibition of Inflammation
Another study focused on the anti-inflammatory effects of enone derivatives in animal models. Compounds structurally related to 1-(3-Chlorophenyl)pent-4-en-1-one were administered to assess their impact on neutrophil migration and cytokine production. Results showed a marked reduction in inflammation markers, indicating a potential therapeutic role in managing inflammatory conditions .
Data Tables
| Compound | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 1-(3-Chlorophenyl)pent-4-en-1-one | α,β-unsaturated ketone | Chlorophenyl group enhances reactivity | Antimicrobial, anti-inflammatory |
| 1-(4-Chlorophenyl)buten-1-one | α,β-unsaturated ketone | Different chlorine positioning alters activity | Moderate antimicrobial properties |
| 3-Chloroacetophenone | Aromatic ketone | Known for significant antimicrobial properties | Strong antibacterial effects |
属性
IUPAC Name |
1-(3-chlorophenyl)pent-4-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8H,1,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFLMGMYVDKACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















